molecular formula C19H17NO5 B2713614 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 898479-03-3

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2713614
CAS No.: 898479-03-3
M. Wt: 339.347
InChI Key: ZVGODBJTAWMYLP-UHFFFAOYSA-N
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Description

8-Ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative offered for research and development purposes. Coumarin derivatives are an important class of compounds known for their diverse biological activities and applications in medicinal chemistry and chemical biology . This compound features a coumarin core, a 3-carboxamide linker, and substituted phenyl rings, a structural motif common in molecules investigated for their pharmacological potential. Researchers are exploring such carboxamide-functionalized coumarins for a range of biological properties. Structurally similar coumarin carboxamides have been identified as potential anti-austerity agents that target cancer cell tolerance to nutrient starvation . Other analogs have been studied as potent cytotoxic agents with promising activity against human cancer cell lines, such as MDA-MB-231 (breast cancer) and KB (oral epidermoid carcinoma) . The mechanism of action for related compounds has been shown to include the inhibition of cell migration and invasion, as well as the induction of apoptosis in cancer cells through pathways involving increased reactive oxygen species (ROS) production and caspase-3 activation . Beyond oncology research, coumarin-3-carboxamide scaffolds are also of significant interest in neuroscience. Molecular docking studies suggest that close analogs of this compound can act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making them candidate molecules for the study of neurodegenerative disorders like Alzheimer's disease . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or lead structure in drug discovery, for biochemical assay development, or for structure-activity relationship (SAR) studies to further explore the properties of functionalized chromene derivatives.

Properties

IUPAC Name

8-ethoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-24-16-6-4-5-12-11-15(19(22)25-17(12)16)18(21)20-13-7-9-14(23-2)10-8-13/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGODBJTAWMYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromene core, which is achieved through the cyclization of appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide linkage by reacting the chromene derivative with 4-methoxyaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated products.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves:

  • Preparation of the Chromene Core : Achieved through cyclization of appropriate precursors.
  • Amidation : Formation of the carboxamide linkage by reacting the chromene derivative with 4-methoxyaniline using coupling reagents like EDCI and HOBt.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new compounds with potentially enhanced properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting kinases and proteases. These enzymes play critical roles in various biological pathways, including those involved in cancer progression and inflammation.

Medicine

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10 - 33Induces apoptosis and cell cycle arrest in G2/M phase
HT-29 (Colon Cancer)<5Inhibits tubulin polymerization
COLO-205 (Colon Cancer)<5Induces apoptosis via mitochondrial pathways

These findings suggest that the compound could serve as a lead molecule in developing new anticancer therapies.

Industry

Beyond its medicinal applications, this compound is also utilized in material science for developing new materials and as a precursor for dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

6-Bromo-8-Methoxy Analogue (CAS 880065-66-7)
  • Structure : The bromine atom at position 6 and methoxy group at position 8 (vs. ethoxy in the target compound) result in a higher molecular weight (404.216 g/mol vs. ~353.37 g/mol for the target) and altered electronic properties. Bromine’s electron-withdrawing nature may reduce electron density in the chromene ring, affecting reactivity and intermolecular interactions .
  • Synthesis : Similar to the target compound, this derivative is synthesized via condensation reactions, but bromination steps introduce additional complexity.
N-(4-Methoxyphenethyl)-2-Oxo-2H-Chromene-3-Carboxamide
  • Bioactivity : Phenethyl derivatives often exhibit stronger binding to hydrophobic pockets in enzymes compared to phenyl analogues, as seen in related coumarin-based inhibitors .
6-Chloro-N-(4-Hydroxyphenyl) Derivative (BT317)
  • Structure : A chloro substituent at position 6 and a hydroxyl group on the phenyl ring (vs. methoxy in the target) reduce lipophilicity but increase hydrogen-bonding capacity. This modification may enhance solubility and interaction with polar biological targets .
  • Synthesis : BT317 is synthesized via silica gel chromatography, yielding 78% purity, comparable to the target compound’s typical isolation methods .

Functional Group Modifications and Bioactivity

Sulfamoylphenyl Derivative (Compound 12)
  • Structure : The sulfamoyl (–SO₂NH₂) group at the phenyl ring introduces strong hydrogen-bonding and electrostatic interactions, often correlating with enhanced antimicrobial activity. However, this group reduces metabolic stability compared to methoxy substituents .
  • Synthesis : Method A (acetic acid reflux) yields 72% purity, while Method B (dioxane/HCl) achieves 86% efficiency, suggesting solvent-dependent optimization .
N-(4-Acetamidophenyl)-8-Methoxy Derivative (CAS 325802-79-7)
  • Structure : The acetamido (–NHCOCH₃) group replaces methoxy, increasing steric bulk and altering electronic effects. This substitution may reduce cellular uptake but improve selectivity for specific protein targets .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Bioactivity Notes Reference
8-Ethoxy-N-(4-methoxyphenyl)-target 8-OCH₂CH₃, 3-CONH-(4-OCH₃Ph) ~353.37 Ethoxy, Methoxyphenylamide Antimicrobial, Anticancer
6-Bromo-8-Methoxy analogue 6-Br, 8-OCH₃ 404.216 Bromine, Methoxy Potential kinase inhibition
N-(4-Methoxyphenethyl) derivative 3-CONH-(CH₂CH₂-4-OCH₃Ph) ~367.40 Phenethyl chain Enhanced lipophilicity
BT317 (6-Cl, 4-OH-Phenyl) 6-Cl, 3-CONH-(4-OHPh) ~331.75 Chloro, Hydroxyphenyl Solubility-driven activity
Compound 12 (Sulfamoylphenyl) 3-CONH-(4-SO₂NH₂Ph) ~372.38 Sulfamoyl Broad-spectrum antimicrobial

Biological Activity

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is known for its diverse biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in oncology and other fields of medicine. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

The compound's structural formula can be summarized as follows:

Property Details
IUPAC Name 8-ethoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide
Molecular Formula C19H17NO5
Molecular Weight 341.34 g/mol
CAS Number 898479-03-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including kinases and proteases, which are crucial in various signaling pathways related to cell proliferation and apoptosis.
  • Pathway Modulation : It modulates several biological pathways, particularly those involved in inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10 - 33Induces apoptosis and cell cycle arrest in G2/M phase
HT-29 (Colon Cancer)< 5Inhibits tubulin polymerization
COLO-205 (Colon Cancer)< 5Induces apoptosis via mitochondrial pathways

In a comparative study, the compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .

Case Studies and Research Findings

  • Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated significant antiproliferative effects with an IC50 value ranging from 10 to 33 nM. The compound was shown to induce apoptosis and arrest the cell cycle in the G2/M phase, confirming its potential as a therapeutic agent against breast cancer .
  • VEGFR Inhibition Study : Another research focused on the inhibition of vascular endothelial growth factor receptor (VEGFR), crucial in tumor angiogenesis. The compound demonstrated promising inhibition of VEGFR with an IC50 value significantly lower than many existing inhibitors, highlighting its potential in targeting angiogenesis in tumors .

Q & A

Q. Table 1. Key Crystallographic Data for this compound

ParameterValueSource
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa=6.77 Å, b=8.31 Å, c=14.42 Å
R-Factor3.6%

Q. Table 2. Comparative Reactivity of Coumarin Derivatives

Substituent PositionReactivity (k, s⁻¹)Dominant Mechanism
8-Ethoxy0.45Nucleophilic Acyl Substitution
6-Methoxy0.32Electrophilic Aromatic Substitution
Data Source:

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